5-Amino-2-hydroxybenzenesulfonamide
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Overview
Description
5-Amino-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 5-position and a hydroxyl group at the 2-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-hydroxyaniline with chlorosulfonic acid to form 2-hydroxybenzenesulfonyl chloride, which is then reacted with ammonia to yield 5-Amino-2-hydroxybenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted amines, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-2-hydroxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Amino-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfadiazine: Another sulfonamide used in combination with other drugs for treating infections.
Sulfamethoxazole: A sulfonamide commonly used in combination with trimethoprim for treating bacterial infections.
Biological Activity
5-Amino-2-hydroxybenzenesulfonamide, also known as 2-Amino-5-hydroxybenzenesulfonamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and oncology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Chemical Formula : C7H9N3O3S
- Molecular Weight : 189.23 g/mol
This compound features an amino group (-NH2) and a hydroxyl group (-OH) on a benzene ring, which contributes to its reactivity and biological activities.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to inhibit the activity of carbonic anhydrase, an enzyme crucial for various physiological processes, including acid-base balance and ion transport. By binding to the active site of carbonic anhydrase, it prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting normal cellular functions.
Enzyme Inhibition
- Target Enzyme : Carbonic Anhydrase
- Effect : Inhibition of bicarbonate formation
- Potential Applications : Treatment of conditions related to abnormal acid-base balance
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown promising results in inhibiting their growth. The compound's mechanism as an antimicrobial agent is believed to involve the disruption of essential biochemical pathways in microorganisms.
Anticancer Potential
Studies have explored the anticancer properties of this compound, particularly its ability to inhibit tumor cell proliferation. The compound's interaction with specific protein-protein interactions involved in cancer progression has been a focal point in recent research efforts. For instance, it has been identified as a potential inhibitor of the MYC-WDR5 interaction, which is critical for tumorigenesis .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against common bacterial pathogens.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against various strains.
- : Suggests potential use in treating bacterial infections.
- Anticancer Research :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Sulfanilamide | Antibacterial | First sulfonamide antibiotic |
Sulfamethoxazole | Broad-spectrum antibacterial | Often used in combination therapies |
This compound | Antimicrobial, anticancer | Unique dual functionality due to hydroxyl and amino groups |
Properties
IUPAC Name |
5-amino-2-hydroxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVYEDSEHZPYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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